molecular formula C11H16F3NO5 B13733567 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate

3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate

Cat. No.: B13733567
M. Wt: 299.24 g/mol
InChI Key: DYLKEPFKHFYNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate is a chemical compound with the molecular formula C11H16F3NO5 It is known for its unique structure, which includes an azetidine ring fused with a tetrahydropyran ring and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving dihydropyran and suitable nucleophiles.

    Coupling of the Azetidine and Tetrahydropyran Rings: The azetidine and tetrahydropyran rings are coupled through esterification or amidation reactions.

    Introduction of the Trifluoroacetate Group: The trifluoroacetate group is introduced through reactions with trifluoroacetic anhydride or trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine or tetrahydropyran derivatives.

Scientific Research Applications

3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinyl tetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cell Membranes: Affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • **3-Azetidinyl tetrahydro-2H-pyran-

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

azetidin-3-yl oxane-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H15NO3.C2HF3O2/c11-9(13-8-5-10-6-8)7-1-3-12-4-2-7;3-2(4,5)1(6)7/h7-8,10H,1-6H2;(H,6,7)

InChI Key

DYLKEPFKHFYNGM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)OC2CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.